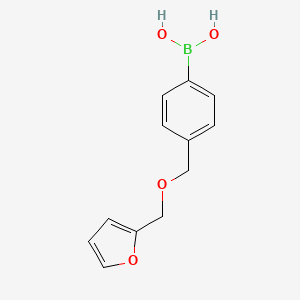

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Vue d'ensemble

Description

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C12H13BO4. It is a boronic acid derivative that features a furan ring attached to a phenyl ring through a methoxy methyl linker.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Substitution: The methoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Boronic acids, including (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, have been studied for their anticancer properties. They function as proteasome inhibitors, which are critical in cancer therapy. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used to treat multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties .

Case Study: Bortezomib and Other Boron Compounds

| Compound | Application | Status |

|---|---|---|

| Bortezomib | Proteasome inhibitor | FDA Approved |

| Ixazomib | Proteasome inhibitor | FDA Approved |

| Vaborbactam | β-lactamase inhibitor | FDA Approved |

Recent studies indicate that derivatives of boronic acids can improve the efficacy of existing drugs through combination therapies .

Enzyme Inhibition

Boronic acids are also known for their ability to inhibit enzymes, particularly those involved in glycoprotein metabolism. The interaction between boronic acids and diols allows for the selective binding of glycosylated enzymes, which is essential for developing targeted therapies .

Glycoprotein Detection

The ability of boronic acids to selectively bind to glycoproteins makes them valuable in biosensing applications. For example, this compound can be utilized in the development of sensors that detect glycoproteins in biological samples.

Table: Summary of Biosensing Techniques Using Boronic Acids

| Technique | Description | Application Area |

|---|---|---|

| Magnetic microspheres | Capture glycopeptides using boronic acid functionalization | Proteomics and biomarker discovery |

| Polymer nanoparticles | Selective enrichment of glycopeptides | Glycoproteome analysis |

Recent advancements have demonstrated the effectiveness of boronic acid-functionalized materials in isolating glycoproteins from complex mixtures .

Cross-Coupling Reactions

This compound can serve as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.

Table: Key Reactions Involving Boronic Acids

| Reaction Type | Role of Boronic Acid | Outcome |

|---|---|---|

| Suzuki-Miyaura | Coupling partner | Formation of biaryl compounds |

| Negishi Reaction | Coupling agent | Synthesis of complex organic molecules |

The use of boronic acids in these reactions facilitates the synthesis of complex molecules with high efficiency and selectivity .

Stimuli-Responsive Polymers

Boronic acid derivatives are increasingly used in the creation of stimuli-responsive materials. These materials can change their properties in response to environmental stimuli such as pH or temperature.

Case Study: Development of PBA Polymers

Phenylboronic acid-based polymers have been developed for various biomedical applications due to their unique interaction with diols, leading to reversible bonding and stimuli-responsive behavior. These polymers are being explored for drug delivery systems and tissue engineering scaffolds .

Mécanisme D'action

The mechanism of action of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, which is a key feature in its mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the furan and methoxy methyl groups, making it less versatile in certain synthetic applications.

(4-Methoxyphenyl)boronic Acid: Similar structure but without the furan ring, which may affect its reactivity and applications.

(Furan-2-yl)boronic Acid: Contains the furan ring but lacks the phenyl and methoxy methyl groups, limiting its use in some contexts.

Uniqueness

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is unique due to the presence of both the furan ring and the boronic acid group, which allows for a wide range of chemical reactions and applications. The methoxy methyl linker further enhances its versatility in synthetic chemistry .

Activité Biologique

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design and development. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of 232.04 g/mol. The structure consists of a furan ring connected via a methoxy group to a phenyl group, which is further linked to a boronic acid moiety. This unique combination of functional groups contributes to its reactivity and biological interactions.

Boronic acids generally exert their biological effects through various mechanisms, including:

- Proteasome Inhibition : Many boronic acid derivatives inhibit the proteasome, leading to the accumulation of proteins such as p53, which plays a crucial role in regulating the cell cycle and apoptosis.

- Enzyme Inhibition : They can act as enzyme inhibitors by binding to active sites or allosteric sites, thereby modulating enzymatic activity involved in cancer progression or other diseases.

- Cellular Signaling Modulation : These compounds can influence signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, may exhibit significant anticancer properties. For instance:

- A study on phenylboronic acid derivatives demonstrated their potential as prodrugs that effectively reduce tumor sizes in triple-negative breast cancer (TNBC) models. The compound CWB-20145 showed superior cytotoxicity compared to traditional chemotherapeutics like chlorambucil .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities:

- A review highlighted that boronic acids possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

Study on Anticancer Activity

In a comparative study of various boronic acid derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values indicating potent growth inhibition in cancer cell lines. For example, derivatives with furan rings showed enhanced inhibitory activity against specific cancer types .

| Compound Name | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| CWB-20145 | 0.5 | >90 |

| FAN-NM-CH3 | 0.3 | >90 |

| (4-Furan) | 1.6 | 80 |

Propriétés

IUPAC Name |

[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFRQKZXINEFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681338 | |

| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-66-3 | |

| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.